molecular formula C13H15NO2 B3052360 Ethyl 3-(1h-indol-3-yl)propanoate CAS No. 40641-03-0

Ethyl 3-(1h-indol-3-yl)propanoate

Cat. No. B3052360
CAS RN: 40641-03-0
M. Wt: 217.26 g/mol
InChI Key: ZMGHKYYNDUANOZ-UHFFFAOYSA-N
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Description

Ethyl 3-(1h-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40641-03-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3

InChI Key

ZMGHKYYNDUANOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CNC2=CC=CC=C21

Canonical SMILES

CCOC(=O)CCC1=CNC2=CC=CC=C21

Other CAS RN

40641-03-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 3-indolepropionic acid (4.00 g, 1 eq) in ethanol (70 ml), 1 ml of sulphuric acid is added dropwise and the mixture is first refluxed overnight and then evaporated to dryness. The resulting crude residue is dissolved in ethyl acetate and the organic solution is washed with 5% aqueous sodium bicarbonate, water, dried over MgSO4, filtered and finally evaporated to dryness, to afford the title compound as a yellow solid (4.30 g, 95% yield), which is used as such for the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 7.38 g of 3-indolepropionic acid and 5.9 g of thionyl chloride in 50 ml of ethanol is refluxed for 2 hours, cooled and evaporated. The residue is partitioned between ether and cold sodium bicarbonate solution. The organic phase is separated, dried over sodium sulfate and evaporated to yield ethyl 3-(3-indolyl)propionate; Rf (ether/SiO2)=0.51; IR (CH2Cl2) 1725 cm-1.
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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